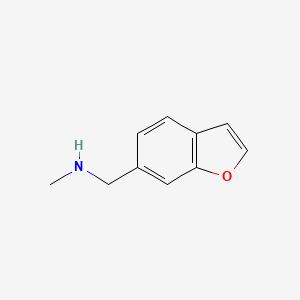![molecular formula C11H12N2O2 B579835 3-(2-メチル-1H-ピロロ[2,3-b]ピリジン-3-イル)プロパン酸 CAS No. 18502-18-6](/img/structure/B579835.png)
3-(2-メチル-1H-ピロロ[2,3-b]ピリジン-3-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a series of derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . These compounds have been developed as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the core structure of the compound, consists of a pyrrole ring fused with a pyridine ring . The exact structure of “3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” is not available in the search results.科学的研究の応用
がん治療:FGFR阻害剤
3-(2-メチル-1H-ピロロ[2,3-b]ピリジン-3-イル)プロパン酸:誘導体は、線維芽細胞成長因子受容体 (FGFR) 阻害剤としての可能性について研究されてきました . FGFRはさまざまなタイプのがんに関与しており、FGFRシグナル伝達経路の異常な活性化はがんの進行につながる可能性があります。4hなどの、このクラスから誘導された化合物は、FGFR1-4に対して強力な阻害活性を示しており、がん治療の有望な候補となっています .
乳がん治療
乳がんの文脈では、この化合物の特定の誘導体が、乳がん細胞(4T1細胞株)の増殖を阻害し、アポトーシスを誘導する効果を示しています . これは、乳がん細胞の増殖と生存を標的とする治療法の開発における潜在的な応用を示唆しています .
抗転移特性
同じ誘導体は、乳がん細胞の遊走と浸潤を阻害する能力についても評価されています . これは、がんが体の他の部位に転移するのを防ぐ可能性のある役割を示唆しています .
糖尿病管理
一部の研究では、3-(2-メチル-1H-ピロロ[2,3-b]ピリジン-3-イル)プロパン酸に関連する化合物が、糖尿病の管理に役立つ可能性があると示唆されています . これらの化合物は、血糖値を下げる可能性があり、高血糖症や糖尿病関連合併症などの状態の治療に役立ちます .
心臓血管疾患治療
これらの化合物は、血糖値を下げることで、心臓血管疾患の治療にも役割を果たす可能性があります。血糖値の上昇は、高血圧や高脂血症などの、心臓病のリスク因子となる状態につながる可能性があります .
自己免疫疾患に対するJAK阻害
この化合物の誘導体は、さまざまなサイトカインのシグナル伝達経路に関与する酵素であるジャヌスキナーゼ (JAK) に対する阻害効果について調査されてきました <svg class="icon" height="16" p-id="1735" t="1709264788668" version
作用機序
Target of Action
The primary targets of 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, also known as 1H-Pyrrolo[2,3-b]pyridine-3-propionic acid, 2-methyl- (8CI), are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It’s mentioned that a derivative of 1h-pyrrolo[2,3-b]pyridine with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, it significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It’s known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability could be influenced by the tumor microenvironment and the presence of other signaling molecules.
将来の方向性
生化学分析
Biochemical Properties
This suggests that 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid may interact with these enzymes, potentially influencing their function .
Cellular Effects
In cellular contexts, 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid could potentially influence cell function by interacting with FGFRs . This could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its potential interaction with FGFRs, it could exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown significant effects on cellular processes over time .
Metabolic Pathways
It’s possible that it interacts with enzymes or cofactors in certain metabolic pathways .
特性
IUPAC Name |
3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-8(4-5-10(14)15)9-3-2-6-12-11(9)13-7/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXHNDUVHOZKCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677988 |
Source


|
| Record name | 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18502-18-6 |
Source


|
| Record name | 3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,4R)-4-butyl-1-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]pyrrolidine-2-carboxamide](/img/structure/B579754.png)


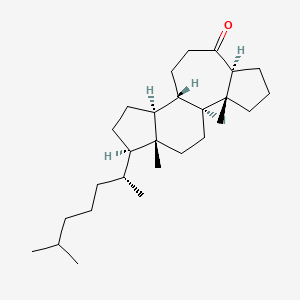
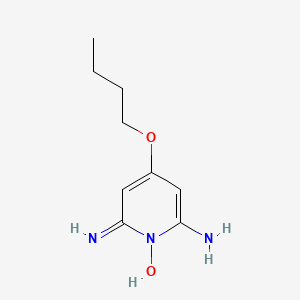

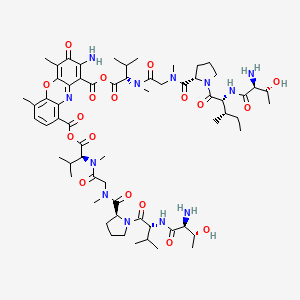
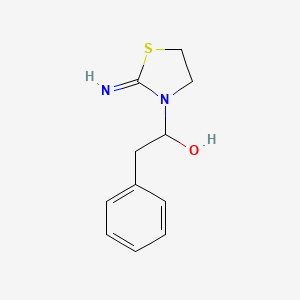
![(1S,2R,4R,6S,7S,10R,11S,12S,14R,16S,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-12,14,18-triol](/img/structure/B579767.png)
![4-Hydroxy-3-[[4-hydroxy-3-[[2-[methyl(octadecyl)amino]-5-sulfophenyl]carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid](/img/structure/B579768.png)
![2-chloro-6-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579769.png)
